molecular formula C11H11ClN2OS B4595299 N-[(allylamino)carbonothioyl]-2-chlorobenzamide

N-[(allylamino)carbonothioyl]-2-chlorobenzamide

Cat. No.: B4595299
M. Wt: 254.74 g/mol
InChI Key: CUZFXSWPJGJKDA-UHFFFAOYSA-N
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Description

N-[(allylamino)carbonothioyl]-2-chlorobenzamide is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.0280618 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis of novel metal complexes incorporating N-[(allylamino)carbonothioyl]-2-chlorobenzamide, demonstrating potential biological applications. The research described the preparation of Cu(II), Ni(II), and Zn(II) complexes with this compound, evaluating their biological evolution. These complexes were synthesized through interaction with metals in a water-ethanol solution, characterized by various spectroscopic methods, and showed prospects for biological applications (Fizer et al., 2016).

Catalytic Applications

Another area of research investigated the catalytic properties of palladium complexes involving this compound derivatives. The study highlighted the effectiveness of a Pd-benzothiazole carbene complex in catalyzing the arylation of allylic alcohols, showcasing a potential pathway for synthesizing β-arylated carbonyl compounds. This process emphasizes the utility of such complexes in organic synthesis, offering a new method for bond formation (Calō et al., 2003).

Antifungal Activity

Research into benzothiophene derivatives of allylamine antimycotic compounds revealed that certain substitutions on the benzothiophene ring could significantly enhance antifungal activity against Candida albicans. This study underscores the potential of structurally modified this compound derivatives as potent antimycotics, opening avenues for developing new antifungal agents (Nussbaumer et al., 1991).

Electrochemical Detection

The compound has also found applications in the development of bio/chemical sensors. A study reported the use of polyamide 6/poly(allylamine hydrochloride) nanofibers functionalized with carbon nanotubes for the electrochemical detection of dopamine. This novel architecture showcases the potential of this compound in enhancing the sensitivity and specificity of electrochemical sensors, particularly for neurotransmitter detection (Mercante et al., 2015).

Properties

IUPAC Name

2-chloro-N-(prop-2-enylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-7-13-11(16)14-10(15)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZFXSWPJGJKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.